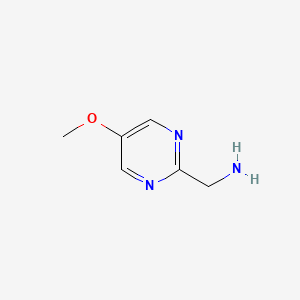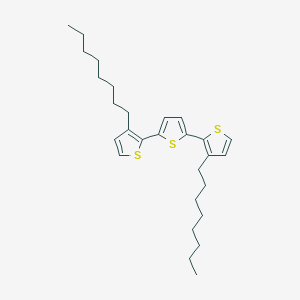
3,3''-Dioctyl-2,2':5',2''-terthiophene
Descripción general
Descripción
3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is a polymer that has been used for the fabrication of organic field effect transistors . It has been fractionated into five fractions distinctly differing in their molecular weights (Mn), with the goal of determining the influence of the degree of polymerization (DPn) on its principal physicochemical parameters .
Synthesis Analysis
The synthesis of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene involves oxidative polymerization with FeCl3 . The polymer is obtained from its corresponding monomer and has been fractionated into five fractions of reduced polydispersity, covering the Mn range from 1.50 kDa to 10.50 kDa .Molecular Structure Analysis
The molecular formula of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is C28H40S3 . The molecular weight is 472.812 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene include the reaction of 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene include a density of 1.0±0.1 g/cm3, a boiling point of 564.7±50.0 °C at 760 mmHg, and a flash point of 224.8±16.3 °C .Aplicaciones Científicas De Investigación
Organic Field Effect Transistors
“3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene” is used in the fabrication of organic field effect transistors . The degree of polymerization (DPn) influences its principal physicochemical parameters. A fourfold increase in DPn results in an increase of the carriers’ mobility by more than 3 orders of magnitude .
Charge Carrier Mobility
The molecular weight of “3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene” influences the charge carrier mobility. It has been demonstrated that within the Mn range studied (from 1.5 kDa to 10.5 kDa), the polymer band gap steadily decreases with growing molecular weight .
Structural Analysis
Small angle X-ray scattering (SAXS) is used for structural analysis of “3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene” thin films . The SAXS experimental technique is used to obtain the macromolecular parameters such as radius of gyration, specific surface area, and surface fractal dimension .
Electrochromic Copolymer
“3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene” can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer . This has a wide range of applications like photovoltaics and polymer light emitting diodes (LEDs) .
Physicochemical Parameters
The influence of the degree of polymerization (DPn) on its principal physicochemical parameters has been studied . The HOMO level, determined from the onset of the p-doping in cyclic voltammetry, shifts from -5.10 eV to -4.90 eV for the lowest and the highest molecular weight fractions, respectively .
Oxidative Polymerization
“3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene” is obtained from its corresponding monomer by oxidative polymerization with FeCl3 . This process has been studied for fractions of reduced polydispersity, covering the Mn range from 1.50 kDa to 10.50 kDa .
Mecanismo De Acción
Target of Action
3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is primarily used in the fabrication of organic field effect transistors . Its primary targets are the electronic and electrochemical properties of these devices .
Mode of Action
The compound interacts with its targets by influencing the charge carrier mobility, which is one of the most important parameters of field effect transistors . The degree of polymerization (DPn) of the compound has a pronounced influence on the charge carriers’ mobility .
Biochemical Pathways
The compound affects the electronic, electrochemical, and spectroelectrochemical properties of the devices it is used in . As the molecular weight of the compound increases, there is an increasing bathochromic shift of the band originating from the π–π* transition in the neutral polymer .
Result of Action
The most significant result of the compound’s action is the increase in the charge carriers’ mobility in the field effect transistors it is used in . A fourfold increase in DPn results in an increase of the carriers’ mobility by more than 3 orders of magnitude .
Action Environment
The action, efficacy, and stability of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene are influenced by environmental factors such as the degree of polymerization and the molecular weight of the compound . These factors can be controlled during the preparation of electronic and electrochemical devices to optimize the compound’s performance .
Direcciones Futuras
The future directions of research on 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene could involve further exploration of its use in the fabrication of organic field effect transistors, given its influence on the mobility of charge carriers . Additionally, further studies could be conducted to explore the influence of the degree of polymerization on its physicochemical parameters .
Propiedades
IUPAC Name |
2,5-bis(3-octylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQQLXSHIGYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3''-Dioctyl-2,2':5',2''-terthiophene | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

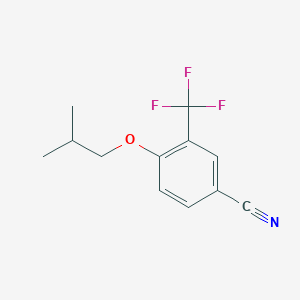
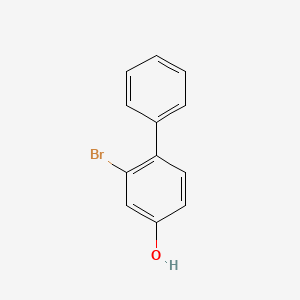
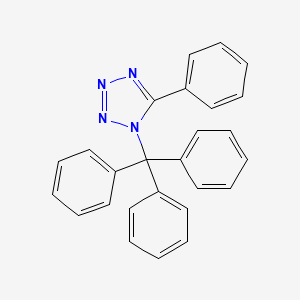
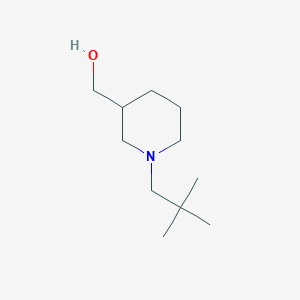
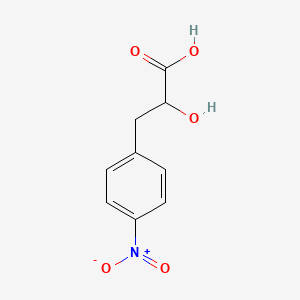
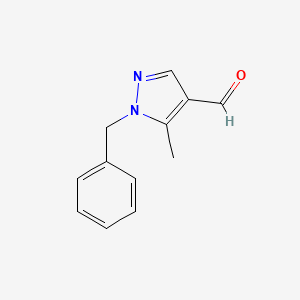
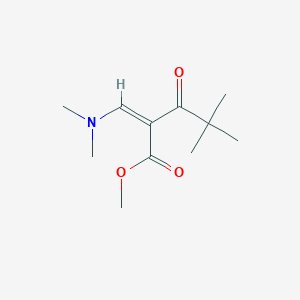

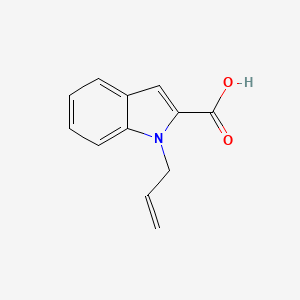
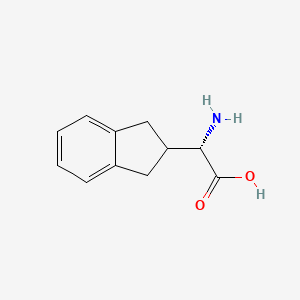
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)
![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)
